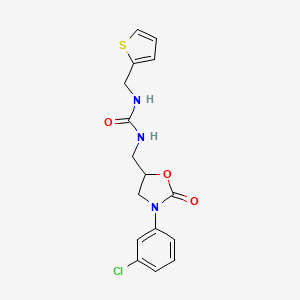

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Description

The compound 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a urea derivative characterized by a central oxazolidinone ring substituted with a 3-chlorophenyl group and a thiophen-2-ylmethyl moiety. The oxazolidinone scaffold is notable for its role in antimicrobial agents (e.g., linezolid), while the urea linkage and aromatic substituents may enhance binding interactions with biological targets.

Properties

IUPAC Name |

1-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c17-11-3-1-4-12(7-11)20-10-13(23-16(20)22)8-18-15(21)19-9-14-5-2-6-24-14/h1-7,13H,8-10H2,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQYYRCOMGVZBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a chloroformate or phosgene derivative.

Introduction of the chlorophenyl group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with the oxazolidinone intermediate.

Attachment of the thiophen-2-ylmethyl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, using a thiophen-2-ylmethyl halide and a suitable catalyst.

Formation of the urea linkage: The final step could involve the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazolidinone ring can be reduced to form amino alcohol derivatives.

Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Exploration as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea with structurally related urea derivatives from the literature. Key structural differences include the oxazolidinone core versus alternative scaffolds (e.g., quinazoline, thiazole) and substituent variations (e.g., halogens, trifluoromethyl groups).

Key Observations:

Structural Complexity and Yield: Compounds with simpler structures (e.g., 6f) exhibit higher yields (~88.5%) compared to those with complex scaffolds like quinazoline (9, 60%; 12, 32%) .

Substituent Effects :

- The 3-chlorophenyl group is common in urea derivatives (e.g., 6f , 11f , 12 ) and is associated with enhanced lipophilicity and metabolic stability .

- Thiophene-containing compounds (e.g., 9 ) may exhibit improved solubility over purely aromatic analogs due to sulfur’s polarizability .

Thermal Stability: Melting points vary significantly: Quinazoline derivatives (9, 12) melt at 178–227°C, suggesting high crystallinity, whereas simpler ureas (e.g., 6f) lack reported data . The oxazolidinone ring in the target compound may confer intermediate thermal stability.

Research Implications

While direct data for This compound are unavailable, insights from analogous compounds suggest:

- The oxazolidinone core may offer a balance between synthetic feasibility and bioactivity, distinct from quinazoline or thiazole-based ureas.

- Synergistic effects between the 3-chlorophenyl and thiophen-2-ylmethyl groups could enhance target binding or pharmacokinetic properties.

- Further studies should prioritize crystallographic analysis (e.g., using SHELX software ) and biological screening to validate these hypotheses.

Biological Activity

1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea, with the CAS number 954609-29-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 435.9 g/mol. The structure features an oxazolidinone ring, a chlorophenyl group, and a thiophenyl moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H22ClN3O6 |

| Molecular Weight | 435.9 g/mol |

| CAS Number | 954609-29-1 |

The biological activity of compounds like this compound is often attributed to their ability to interact with specific biological targets. The presence of the urea and oxazolidinone functional groups allows for hydrogen bonding and interaction with various enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential antimicrobial properties.

Anticancer Activity

Research has indicated that urea derivatives exhibit significant anticancer properties. For instance, studies on related thio-urea compounds demonstrate broad-spectrum antitumor activity against various cancer cell lines, including lung, breast, and ovarian cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Compounds containing oxazolidinones have been reported to possess antibacterial and antifungal activities. The structural similarity of this compound to known antimicrobial agents suggests it may also exhibit these properties.

Case Studies and Research Findings

- Study on Urea Derivatives : A study published in Frontiers in Chemistry evaluated various urea derivatives for their anticancer activity, revealing that some compounds exhibited GI50 values as low as 15 μM against specific cancer cell lines . This indicates that structurally similar compounds could be effective against cancer cells.

- Antibacterial Activity : A review on thio-ureas highlighted their broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for several derivatives were found to be effective at concentrations below 100 μg/mL .

- Mechanistic Insights : Research into the mechanism of action for related oxazolidinones showed that these compounds could inhibit bacterial protein synthesis by binding to the ribosomal subunit, a pathway that may also be relevant for this compound .

Q & A

Q. How can researchers design an optimized synthetic route for 1-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea?

- Methodological Answer : A multi-step synthesis is recommended, starting with the preparation of the oxazolidinone core via cyclization of 3-chlorophenyl isocyanate with epichlorohydrin derivatives. Subsequent alkylation with a thiophen-2-ylmethylamine intermediate, followed by urea coupling using thiophene-2-ylmethyl isocyanate, yields the target compound. Key steps include:

- Cyclization : Use m-chloroperoxybenzoic acid (mCPBA) for oxidation to form the oxazolidinone ring .

- Alkylation : Optimize reaction conditions (e.g., LiAlH₄ for reduction) to ensure regioselectivity at the 5-position of the oxazolidinone .

- Urea Coupling : Employ anhydrous toluene under reflux to minimize side reactions .

Purity is confirmed via TLC and recrystallization from ethanol-acetic acid mixtures .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR Spectroscopy : Assign peaks to distinguish the oxazolidinone carbonyl (δ ~175 ppm) and urea NH protons (δ ~8–9 ppm). Thiophene protons typically appear as multiplet signals (δ ~6.5–7.5 ppm) .

- X-ray Crystallography : Use SHELX for structure refinement . Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonding between urea NH and oxazolidinone carbonyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₄ClN₃O₃S) with <2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-chlorophenyl and thiophen-2-ylmethyl substituents?

- Methodological Answer :

- Substituent Variation : Synthesize analogs replacing the 3-chlorophenyl group with 4-fluorophenyl () or phenyl () to assess steric/electronic effects on orexin receptor binding .

- Thiophene vs. Furan : Replace thiophene with furan to evaluate heterocycle electronegativity impacts on bioavailability ().

- Biological Assays : Compare IC₅₀ values in receptor-binding assays (e.g., HEK293 cells expressing OX₁/OX₂ receptors) .

Q. What strategies resolve contradictions in crystallographic data interpretation for urea derivatives?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

- Packing Similarity Analysis : Apply Mercury’s Materials Module to compare intermolecular interactions with structurally related compounds (e.g., 1-(2-chlorophenyl)urea analogs) .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What pharmacological mechanisms are hypothesized for this compound’s activity as an orexin receptor agonist?

- Methodological Answer :

- Receptor Docking Simulations : Model interactions using AutoDock Vina, focusing on hydrogen bonding between the urea NH and receptor residues (e.g., Tyr³¹⁷ in OX₁) .

- Calcium Flux Assays : Measure intracellular Ca²⁺ release in transfected CHO cells to confirm Gq-protein coupling .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes; modify thiophene substituents to enhance half-life .

Q. How can researchers optimize reaction conditions to mitigate impurities during large-scale synthesis?

- Methodological Answer :

- Byproduct Analysis : Use HPLC-MS to identify common impurities (e.g., over-alkylated derivatives) .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions during urea coupling .

- Temperature Control : Maintain reflux temperatures <110°C to prevent oxazolidinone ring degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.